
2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline
Overview
Description
2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline, also known as MOPA, is a heterocyclic compound belonging to the class of oxazolines. It is composed of a morpholine ring attached to an oxazoline ring, both of which contain nitrogen atoms. MOPA is a versatile compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Reactivity
Synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles
This research discusses the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles, including variations with a 4-phthalimidobutyl or 5-phthalimidopentyl substituent. The study focuses on the reaction of these compounds with hydrazine hydrate, resulting in different recyclization products (Chumachenko, Shablykin, & Brovarets, 2014).
Properties of 5-Alkylamino-1,3-oxazole-4-carbonitriles
This research synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles and studied their properties. The compounds, which include a 2-phthalimidoethyl or 3-phthalimidopropyl substituent, showed interesting reactions when treated with hydrazine hydrate (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011).
Biological and Pharmacological Activities
Antimicrobial Activity of Linezolid-like Molecules
A study conducted by Başoğlu et al. (2012) involved the synthesis of 3-Fluoro-4-(morpholin-4-yl)aniline derivatives and their evaluation for antimicrobial activities, revealing good antitubercular effects (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Design and Antimicrobial Activity of Quinoline Derivatives
This study focused on designing and synthesizing (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives. Some of these compounds exhibited significant activity against bacterial and fungal strains, as assessed through molecular docking and in vitro tests (Subhash & Bhaskar, 2020).
NK-1 Receptor Antagonist
Research by Harrison et al. (2001) developed a neurokinin-1 receptor antagonist, highlighting its potential in treating emesis and depression. This compound, incorporating a morpholine unit, showed high affinity and long-acting properties in pre-clinical tests (Harrison et al., 2001).
Cytotoxic and Antiprotease Effects
A study explored the cytotoxic, genotoxic, and antiprotease effects of 4-anilinoquinazolines, with some derivatives showing significant growth inhibition in tumor cell lines. These compounds incorporated a morpholine group, highlighting their potential in cancer research (Jantová et al., 2001).
Chemical Properties and Reactions
- Reactions with Nitrogen-Containing Bases: A study by Shablykin et al. (2008) investigated the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with different nitrogen bases. The reactions varied depending on the base used, highlighting the chemical versatility of these compounds (Shablykin, Brovarets, Rusanov, & Drach, 2008).
properties
IUPAC Name |
2-morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-11-7-10(13-8-15-9-18-13)1-2-12(11)16-3-5-17-6-4-16/h1-2,7-9H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQRLUAJFISIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CN=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)
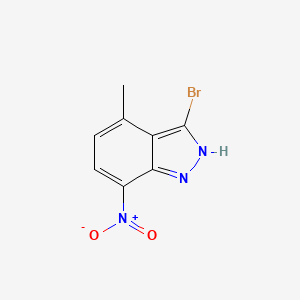
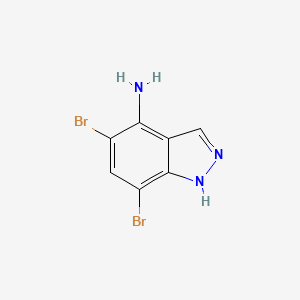
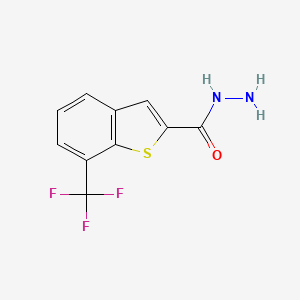
![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
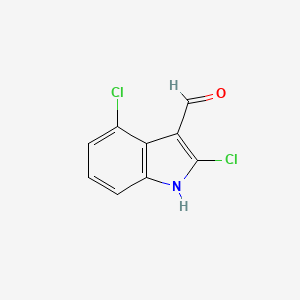


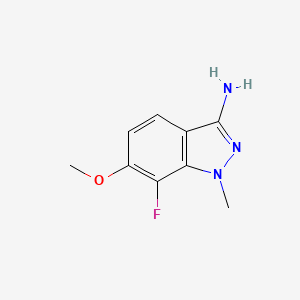
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)